Dihydro-PGF1alpha

Prostanoid receptor pharmacology FP receptor binding osteoporosis research

Dihydro-PGF1α (CAS 20592-20-5, synonym: 13,14-dihydro PGF1α) is a reduced metabolite of prostaglandin F1α (PGF1α) characterized by saturation of the C13–C14 double bond present in the parent eicosanoid. This compound belongs to the F-series prostaglandin family and is supplied as a crystalline solid with a molecular formula of C20H38O5 and a purity specification of ≥99%.

Molecular Formula C20H38O5
Molecular Weight 358.5 g/mol
Cat. No. B13382420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro-PGF1alpha
Molecular FormulaC20H38O5
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCCCCCC(CCC1C(CC(C1CCCCCCC(=O)O)O)O)O
InChIInChI=1S/C20H38O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-19,21-23H,2-14H2,1H3,(H,24,25)
InChIKeyWMHAOJIJVNDMKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydro-PGF1α (13,14-Dihydro Prostaglandin F1α): A Structurally Saturated Prostaglandin F1α Analog for Receptor-Selective Research


Dihydro-PGF1α (CAS 20592-20-5, synonym: 13,14-dihydro PGF1α) is a reduced metabolite of prostaglandin F1α (PGF1α) characterized by saturation of the C13–C14 double bond present in the parent eicosanoid . This compound belongs to the F-series prostaglandin family and is supplied as a crystalline solid with a molecular formula of C20H38O5 and a purity specification of ≥99% . Unlike its parent PGF1α, which retains the 13,14 olefin, Dihydro-PGF1α serves as a probe for dissecting the contribution of side-chain unsaturation to prostanoid receptor recognition, particularly at the human FP (prostaglandin F) receptor, and is recognized as a potential metabolite in the PGF1α catabolic pathway .

Why PGF1α, PGF2α, or 6-Keto-PGF1α Cannot Substitute for Dihydro-PGF1α in Target-Selective Research Applications


Prostaglandin receptor research demands precise pharmacological tools because natural prostaglandins exhibit poor selectivity across the prostanoid receptor family. PGF2α, the endogenous FP receptor ligand, binds its cognate receptor with high affinity (IC50 ≈ 7 nM) but cross-reacts substantially with EP1, EP3, and other prostanoid receptors, making it the 'least selective' natural prostaglandin [1]. PGF1α displays only 8% of the FP receptor potency of PGF2α [2]. Dihydro-PGF1α differentiates itself through saturation of the C13–C14 double bond, which, as demonstrated in the foundational Wang et al. (2000) structure–activity study, uncouples FP receptor binding from the broad-spectrum cross-reactivity that plagues unsaturated parent compounds [1]. Substituting PGF1α or PGF2α for Dihydro-PGF1α in experiments designed to interrogate FP receptor-specific signaling therefore introduces confounding multi-receptor activation that can invalidate target-specific conclusions. The quantitative evidence below establishes the measurable selectivity margin that defines this compound's procurement rationale.

Dihydro-PGF1α Quantitative Differentiation Evidence: Verified Selectivity, Solubility, and Purity Data for Procurement Decision-Making


Dihydro-PGF1α Retains Nanomolar FP Receptor Affinity Despite Lacking the 13,14 Olefin Required for PGF2α Potency

In a direct head-to-head comparison within the same study, Dihydro-PGF1α (designated Compound 2) demonstrated an IC50 of 350 nM for the human FP receptor expressed in COS-7 cells, whereas the natural ligand PGF2α exhibits an IC50 of approximately 7 nM at the same receptor in the same cell background [1][2]. Critically, the Wang et al. study establishes that the 13,14-dihydro modification enables retention of nanomolar FP binding without the 13,14 olefin unsaturation that is essential for PGF2α's high potency, but which also drives multi-receptor cross-reactivity [1]. This demonstrates that Dihydro-PGF1α occupies the FP receptor binding pocket through interactions substantially independent of the double-bond pharmacophore.

Prostanoid receptor pharmacology FP receptor binding osteoporosis research

Dihydro-PGF1α Exhibits a Quantified Selectivity Window (>28-Fold) Over EP1, EP3, EP4, TP, IP, and DP Receptors, in Contrast to the Broad-Spectrum Cross-Reactivity of Natural PGF2α

Within the same assay panel, Dihydro-PGF1α (Compound 2) was profiled against a comprehensive panel of cloned human prostanoid receptors. At the FP receptor the IC50 was 350 nM; at the EP2 receptor the IC50 was 4,900 nM; and at EP1, EP3, EP4, TP, IP, and DP receptors, the IC50 exceeded 10,000 nM (>10 µM) in all cases . This yields a minimum selectivity window of >28-fold (10,000/350) for FP over EP1, EP3, EP4, TP, IP, and DP, and a 14-fold selectivity over EP2 (4,900/350). By contrast, natural PGF2α is described in independent comparative studies as the 'least selective' natural prostaglandin, exhibiting high affinity for multiple prostanoid receptors including EP1 and EP3 [1].

Prostanoid receptor selectivity FP receptor pharmacology off-target profiling

Saturation of the C13–C14 Double Bond Confers a Structural Differentiation That Reduces Non-FP Receptor Engagement While Maintaining FP Binding

The defining structural feature of Dihydro-PGF1α is the reduction of the C13–C14 trans double bond present in PGF1α and PGF2α to a single bond. The Wang et al. (2000) study explicitly demonstrates that 'the compounds lack the olefin unsaturation required for potency in the natural ligand PGF2α yet retain binding affinity for the hFP receptor in the nanomolar to micromolar range' and further that 'removal of the alkenes also results in a better selectivity ratio for the hFP receptor over the other prostaglandin receptors tested' [1]. This structure–selectivity relationship is supported by molecular docking experiments to a putative hFP receptor model described in the same publication [1].

Prostaglandin SAR 13,14-dihydro modification receptor selectivity design

Dihydro-PGF1α Provides 50% Higher Ethanol Solubility Compared to PGF1α, Facilitating Formulation Flexibility for In Vitro Assays

Solubility data from vendor technical datasheets reveal a measurable formulation advantage for Dihydro-PGF1α over the parent compound PGF1α in ethanol. Dihydro-PGF1α achieves an ethanol solubility of >75 mg/mL , compared to 50 mg/mL for PGF1α , representing a ≥50% increase in ethanol solubility. Both compounds exhibit comparable solubility in DMF (>50 mg/mL) and DMSO (>50 mg/mL), as well as in PBS pH 7.2 (>2 mg/mL) .

Compound solubility formulation development in vitro assay preparation

Commercial Dihydro-PGF1α Is Supplied at ≥99% Purity with Full Analytical Documentation, Meeting Stringent Requirements for Quantitative Pharmacological Studies

Dihydro-PGF1α from a primary reference-standard supplier (Cayman Chemical) is specified at ≥99% purity as a crystalline solid . This purity level is accompanied by batch-specific Certificates of Analysis, QC sheets, and GC-MS data . While purity specifications for PGF1α from comparable suppliers are also typically ≥98–99%, the availability of comprehensive analytical data packages for Dihydro-PGF1α supports rigorous lot-to-lot consistency verification, which is essential for reproducible quantitative pharmacology .

Compound quality control analytical chemistry purity specification

Dihydro-PGF1α: Evidence-Backed Application Scenarios for FP Receptor-Selective Research, SAR Programs, and Analytical Reference Standard Use


FP Receptor-Selective Pharmacological Profiling Without EP1/EP3 Cross-Activation Confounds

Researchers investigating FP receptor-mediated signaling pathways (e.g., Gαq-mediated phosphoinositide turnover, calcium mobilization) can use Dihydro-PGF1α as a tool ligand to activate the FP receptor with a quantified selectivity margin of >28-fold over EP1, EP3, EP4, TP, IP, and DP receptors [1]. This selectivity window, established by the Wang et al. (2000) receptor panel screen, contrasts with the broad-spectrum cross-reactivity of natural PGF2α, which has been independently characterized as the least selective natural prostaglandin [2]. Experimental designs employing Dihydro-PGF1α at concentrations at or below its FP IC50 (350 nM) can interrogate FP-specific effects while maintaining concentrations below the IC10 for off-target receptors (>10,000 nM for EP1, EP3, EP4, TP, IP, DP) [1].

Structure–Activity Relationship (SAR) Studies Exploring the Role of C13–C14 Saturation in Prostaglandin Receptor Recognition

Medicinal chemistry teams engaged in developing selective FP receptor modulators for osteoporosis, glaucoma, or other FP-associated indications can use Dihydro-PGF1α as a core scaffold. The demonstration that removal of the C13–C14 double bond uncouples FP binding from broad prostanoid receptor cross-reactivity [1] establishes this compound as a starting point for designing fully saturated FP agonists. The Wang et al. (2000) study provides both the binding data and a receptor docking model that rationalizes the selectivity gain, offering a structurally validated template for further side-chain modification [1].

Metabolic Pathway Studies Requiring a Stable PGF1α Surrogate with Defined Receptor Activity

In studies examining prostaglandin catabolic pathways, Dihydro-PGF1α serves as a defined intermediate between PGF1α and further oxidized metabolites such as 6,15-diketo-13,14-dihydro-PGF1α. While the biological activity of Dihydro-PGF1α itself has not been fully reported, the corresponding E-series analog (13,14-dihydro PGE1) retains biological activity similar to its parent PGE1 , suggesting that 13,14-dihydro metabolites in the F-series may similarly retain pathway-relevant activity. The ≥99% purity and comprehensive analytical documentation from primary suppliers support its use as a quantitative reference standard in LC-MS/MS-based metabolomics workflows.

In Vitro Assay Development Requiring High-Ethanol-Solubility Prostaglandin Standards

For laboratories developing high-throughput receptor binding or cell-based assays that require concentrated prostaglandin stock solutions, Dihydro-PGF1α offers a ≥50% higher ethanol solubility (>75 mg/mL) compared to PGF1α (50 mg/mL) . This solubility advantage enables the preparation of more concentrated stock solutions with reduced organic solvent carryover, minimizing vehicle-related artifacts in cell-based functional assays and improving dose–response curve quality at the upper end of the concentration range.

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